molecular formula C13H17NO3 B114157 tert-Butyl N-(4-formylbenzyl)carbamate CAS No. 156866-52-3

tert-Butyl N-(4-formylbenzyl)carbamate

Cat. No. B114157
M. Wt: 235.28 g/mol
InChI Key: HRJJBEIFHFVBRT-UHFFFAOYSA-N
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Description

“tert-Butyl N-(4-formylbenzyl)carbamate” is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)OC(=O)NCc1ccc(C=O)cc1 . The InChI key is HRJJBEIFHFVBRT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The density of “tert-Butyl N-(4-formylbenzyl)carbamate” is approximately 1.108 g/cm3 at 20 ºC 760 Torr . Its melting point is 83 °C , and its boiling point is predicted to be around 389.0±25.0 °C . The compound’s flash point is 189.072°C , and it has a vapor pressure of 0mmHg at 25°C . Its refractive index is 1.538 .

Scientific Research Applications

“tert-Butyl N-(4-formylbenzyl)carbamate” is a chemical compound that is often used as a reagent and intermediate in organic synthesis . Here are some potential applications:

  • Organic Synthesis : This compound can be used in various organic reactions as a reagent or intermediate . It can participate in reactions to form new bonds, transform functional groups, or create complex molecules from simpler ones .

  • Drug Synthesis : It can be used in the synthesis of drugs . The specific drugs and the role this compound plays in their synthesis would depend on the particular synthetic route chosen by the chemist .

  • Dye Synthesis : This compound can also be used in the synthesis of dyes . Dyes are often complex organic molecules, and this compound could serve as a building block in their synthesis .

  • Pesticide Synthesis : It can be used in the synthesis of pesticides . Pesticides are often complex molecules that require several steps to synthesize, and this compound could be used in one or more of those steps .

  • Surfactant : This compound can also be used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .

  • Emulsifier : It can be used as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water .

“tert-Butyl N-(4-formylbenzyl)carbamate” is a chemical compound that is often used as a reagent and intermediate in organic synthesis . Here are some potential applications:

  • Organic Synthesis : This compound can be used in various organic reactions as a reagent or intermediate . It can participate in reactions to form new bonds, transform functional groups, or create complex molecules from simpler ones .

  • Drug Synthesis : It can be used in the synthesis of drugs . The specific drugs and the role this compound plays in their synthesis would depend on the particular synthetic route chosen by the chemist .

  • Dye Synthesis : This compound can also be used in the synthesis of dyes . Dyes are often complex organic molecules, and this compound could serve as a building block in their synthesis .

  • Pesticide Synthesis : It can be used in the synthesis of pesticides . Pesticides are often complex molecules that require several steps to synthesize, and this compound could be used in one or more of those steps .

  • Surfactant : This compound can also be used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .

  • Emulsifier : It can be used as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water .

properties

IUPAC Name

tert-butyl N-[(4-formylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJJBEIFHFVBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935550
Record name tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(4-formylbenzyl)carbamate

CAS RN

156866-52-3
Record name tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL-N-(4-FORMYLBENZYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound (18.0 g) obtained in Example 103-2 was dissolved in chloroform (540 ml) and then added with manganese dioxide (chemically processed product) (118 g), followed by stirring at room temperature for 15 hours. The reaction solution was filtrated through Celite and the filtrate was then concentrated under reduced pressure. The residue was purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (17.1 g) as a white solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

(4-Hydroxymethyl-benzyl)-carbamic acid tert-butyl ester (480 mg, 0.71 mmol) was dissolved in DCM (3 mL) and cooled to −78° C. (dry ice/acetone). Dess-Martin periodinane (331 mg, 0.78 mmol) was added to the reaction which was allowed to warm to r.t and stir for 3 h. A 1:1 solution of saturated sodium bicarbonate and sodium sulfite (20 mL) was added and the reaction mixture stirred vigorously for 15 min. The organic layer was isolated, washed with saturated sodium bicarbonate (10 mL), dried (Na2SO4) and evaporated to dryness to afford the desired compound (480 mg, 100%). m/z 258 [M++Na]+
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
331 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
100%

Synthesis routes and methods III

Procedure details

To an ethyl acetate (50 mL) solution of tert-butyl [4-(hydroxymethyl)benzyl]carbamate (3.0 g), manganese dioxide (20.0 g) was added. The reaction solution was stirred at room temperature for one hour. The reaction solution was filtered through celite (trade name). The filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography (n-hexane:ethyl acetate=8:2→7:3) to obtain the title compound having the following physical properties (2.3 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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